(R)-1-(3-Pyridyl)ethanol
Overview
Description
(R)-1-(3-Pyridyl)ethanol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis
(R)-1-(3-Pyridyl)ethanol is utilized in the synthesis of chiral compounds. For instance, the resolution of racemic 1-(2-pyridyl)ethanols, including 2,2'-bipyridyl and isoquinolyl derivatives, through lipase-catalyzed asymmetric acetylation has been reported. This enzymatic resolution can be used practically in a wide range of reaction scales from 10 mg to 10 g or more (Uenishi et al., 1998).
Molecular Structure Studies
Studies have been conducted on the molecular structure of 1-phenyl-2-(4-pyridyl)ethanol. For example, an unexpected intermediate 1-phenyl-2-(4-pyridyl)ethanol was isolated from a condensation reaction of 4-methylpyridine with benzaldehyde. The structure was confirmed by single-crystal x-ray analysis (Percino & Chapela, 2000).
Catalysis and Chemical Reactions
The compound has applications in catalysis and chemical reactions. For instance, a new family of Ru complexes for water oxidation includes 4-substituted pyridine ligands, demonstrating how such compounds can be integral to catalytic processes (Zong & Thummel, 2005).
Pharmacological Research
In pharmacological research, enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol has been prepared by kinetic resolution and converted into (R)-1-(pyridin-3-yl)-2-aminoethanol, a moiety of beta3-adrenergic receptor agonists (Perrone et al., 2006).
Photophysical and Electrochemiluminescence Studies
Research into photophysical and electrochemiluminescence properties has been carried out on complexes incorporating pyrazolyl-pyridyl-based ligands, where 2-(2-pyridyl)benzimidazole and related compounds have been studied for their fluorescence spectra in various solvents, including ethanol (Wei et al., 2011).
Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes , and its exact biological targets remain to be elucidated.
Mode of Action
The mode of action of ®-1-(3-Pyridyl)ethanol is currently unknown due to the lack of specific information about its biological targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-1-(3-Pyridyl)ethanol . .
Biochemical Analysis
Biochemical Properties
®-1-(3-Pyridyl)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases. These enzymes catalyze the conversion of ®-1-(3-Pyridyl)ethanol to its corresponding ketone, ®-1-(3-Pyridyl)ethanone, through the removal of hydrogen atoms. This interaction is crucial for understanding the metabolic pathways and the role of ®-1-(3-Pyridyl)ethanol in cellular processes .
Cellular Effects
®-1-(3-Pyridyl)ethanol has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, ®-1-(3-Pyridyl)ethanol can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of genes involved in cellular metabolism and stress responses. These effects highlight the compound’s potential impact on cellular function and its relevance in biochemical research .
Molecular Mechanism
The molecular mechanism of ®-1-(3-Pyridyl)ethanol involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, ®-1-(3-Pyridyl)ethanol can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access. Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions are essential for understanding the compound’s role in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-1-(3-Pyridyl)ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-1-(3-Pyridyl)ethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to ®-1-(3-Pyridyl)ethanol in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of ®-1-(3-Pyridyl)ethanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, ®-1-(3-Pyridyl)ethanol can induce toxic or adverse effects, such as oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of ®-1-(3-Pyridyl)ethanol in biochemical research .
Metabolic Pathways
®-1-(3-Pyridyl)ethanol is involved in several metabolic pathways, primarily those related to oxidation-reduction reactions. It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, which catalyze its conversion to ®-1-(3-Pyridyl)ethanone. This conversion is essential for understanding the compound’s role in cellular metabolism and its impact on metabolic flux and metabolite levels .
Subcellular Localization
®-1-(3-Pyridyl)ethanol exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential impact on biochemical pathways .
Properties
IUPAC Name |
(1R)-1-pyridin-3-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUEBURHKSKDG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444915 | |
Record name | (1R)-1-(Pyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7606-26-0 | |
Record name | (αR)-α-Methyl-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7606-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1-(Pyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(pyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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